Cas no 897360-16-6 (Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro-)

Technical Introduction: Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro- is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a chloro substituent at the 7-position. This structure confers notable reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, facilitating further functionalization. Its rigid bicyclic framework contributes to stability while allowing precise molecular interactions, particularly in medicinal chemistry applications such as kinase inhibitor development. The compound’s high purity and well-defined synthetic route ensure reproducibility for research and industrial use. Its utility in constructing complex bioactive molecules underscores its importance in drug discovery and fine chemical production.
Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro- structure
897360-16-6 structure
Product Name:Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro-
CAS No:897360-16-6
MF:C7H4ClN3O
MW:181.579159736633
MDL:MFCD24611498
CID:590890
PubChem ID:135741637
Update Time:2025-06-08

Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro-
    • 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
    • 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (ACI)
    • Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro- (9CI)
    • 7-Chloropyrido[3,2-d]pyrimidin-4(1H)-one
    • SCHEMBL21219052
    • 7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
    • SCHEMBL3922866
    • SCHEMBL15900194
    • SY321686
    • 897360-16-6
    • AKOS027329644
    • DB-108241
    • DTXSID00739141
    • CRWBTPSWGWPGRD-UHFFFAOYSA-N
    • XKB36016
    • 7-chloro-pyrido[3,2-d]pyrimidin-4(3H)one
    • CS-0095274
    • MFCD24611498
    • 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
    • CS-16318
    • PB43781
    • MDL: MFCD24611498
    • Inchi: 1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
    • InChI Key: CRWBTPSWGWPGRD-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CN=2)Cl)NC=N1

Computed Properties

  • Exact Mass: 181.0042895g/mol
  • Monoisotopic Mass: 181.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.4Ų

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Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro- Related Literature

Additional information on Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro-

Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro (CAS No. 897360-16-6): A Comprehensive Overview

Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro, identified by its CAS number 897360-16-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrido[3,2-d]pyrimidine scaffold, which is a well-known motif in medicinal chemistry, particularly for its role in the development of various therapeutic agents.

The structural framework of Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro consists of a fused bicyclic system comprising a pyridine ring and a pyrimidine ring. The presence of a chlorine substituent at the 7-position introduces electrophilic characteristics to the molecule, making it a valuable scaffold for further functionalization and derivatization. This structural feature has been exploited in numerous synthetic strategies aimed at developing novel compounds with enhanced pharmacological properties.

In recent years, there has been a growing interest in exploring the biological activities of pyrido[3,2-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as potential inhibitors of kinases and other enzymes involved in cancer pathways. Specifically, the chlorine-substituted derivative Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro has been investigated for its ability to modulate signaling pathways associated with tumor growth and progression.

One of the most compelling aspects of Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro is its potential as a lead compound for drug discovery. Researchers have leveraged its structural flexibility to design analogs that exhibit improved solubility, bioavailability, and target specificity. For instance, modifications at the 4-position of the pyrimidine ring have been shown to enhance binding affinity to certain protein targets, making this compound an attractive starting point for structure-activity relationship (SAR) studies.

The synthesis of Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination and cyclization steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of its pharmacological potential.

Recent studies have highlighted the importance of understanding the metabolic stability and pharmacokinetic properties of Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro. Investigating how the body processes this compound provides critical insights into its potential therapeutic window and side effect profiles. Metabolic studies have revealed that it undergoes biotransformation via cytochrome P450 enzymes, which can influence its overall efficacy and safety.

The development of computational models has also played a pivotal role in studying Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro. Molecular docking simulations have been used to predict binding interactions with biological targets, helping researchers identify promising derivatives with enhanced activity. These computational approaches complement experimental efforts by providing rapid screening tools for virtual libraries of compounds.

In conclusion, Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro (CAS No. 897360-16-6) represents a significant compound in pharmaceutical research due to its structural versatility and biological relevance. Its potential as a lead molecule for drug discovery continues to be explored through both experimental and computational methods. As our understanding of its pharmacological properties deepens, so does the likelihood of developing novel therapeutic agents based on this promising scaffold.

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